molecular formula C18H16ClF3N2O4 B2904461 N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide CAS No. 1351608-75-7

N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide

Cat. No.: B2904461
CAS No.: 1351608-75-7
M. Wt: 416.78
InChI Key: WLAYJQSIUFTOKR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is a bis-amide compound featuring a 5-chloro-2-methoxyphenyl group and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety linked via an ethanediamide bridge. The 5-chloro-2-methoxyphenyl group is recurrent in bioactive molecules, such as KCa1.1 channel openers (e.g., BMS-204352) and kinase inhibitors (e.g., PQ401) , indicating its pharmacological relevance.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O4/c1-28-14-8-7-12(19)9-13(14)24-16(26)15(25)23-10-17(27,18(20,21)22)11-5-3-2-4-6-11/h2-9,27H,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAYJQSIUFTOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxalamide moiety: This can be achieved by reacting oxalyl chloride with an amine derivative under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with the phenyl group: This can be done through a Friedel-Crafts acylation reaction, using a suitable catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their properties are summarized below:

Compound Name Core Structure Key Substituents Biological Target/Activity EC50/Potency Reference
Target Compound Ethanediamide 5-chloro-2-methoxyphenyl; 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl Hypothesized ion channel modulation Not reported -
BMS-204352 ([3S]-[+]-[5-chloro-2-methoxyphenyl]-1,3-dihydro-3-fluoro-6-[trifluoromethyl]-2H-indol-2-one) Benzindolone 5-chloro-2-methoxyphenyl; trifluoromethyl KCa1.1 channel opener 0.3 μM
Compound 273 (N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide) Ethanediamide 4-chloro-3-fluorophenyl; carbamimidamido Enzyme inhibitor (co-crystalized) AutoDock Vina score: -8.2 kcal/mol
PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) Urea 5-chloro-2-methoxyphenyl; 2-methylquinolin Tyrosine kinase inhibitor Not reported
N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide Ethanediamide + thieno-pyrazol 4-fluorophenyl; thieno-pyrazol sulfone Unknown (structural diversity focus) Not reported

Key Observations

Structural Diversity :

  • The target compound shares the ethanediamide backbone with Compound 273 and the analogue but diverges in substituents. The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group may enhance hydrophobicity and hydrogen-bonding capacity compared to simpler alkyl or aryl groups .
  • BMS-204352 and PQ401 both incorporate the 5-chloro-2-methoxyphenyl group but differ in core structures (benzindolone vs. urea), leading to distinct targets (KCa1.1 channels vs. kinases) .

Pharmacological Implications :

  • The 5-chloro-2-methoxyphenyl moiety is critical for binding to KCa1.1 channels (BMS-204352, EC50 = 0.3 μM) . The target compound’s trifluoro-hydroxypropyl group could modulate selectivity or potency relative to BMS-204352.
  • Compound 273 demonstrates the ethanediamide scaffold’s versatility in enzyme inhibition, with a 4-chloro-3-fluorophenyl group contributing to binding affinity (AutoDock score: -8.2 kcal/mol) .

Synthetic Considerations :

  • Ethanediamide derivatives are typically synthesized via coupling reactions, as seen in and , using reagents like palladium catalysts or carbodiimides . The target compound’s synthesis would require tailored optimization for its trifluoro-hydroxypropyl substituent.

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with intermediates like 5-chloro-2-methoxyaniline. Key steps include:
  • Chlorination : Using thionyl chloride to introduce the chloro group on the methoxyphenyl moiety .
  • Amidation : Coupling the chlorinated intermediate with the trifluoro-hydroxy-phenylpropyl group via oxalamide linkage, employing coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
  • Purification : Chromatography (HPLC or column) and recrystallization are critical for achieving >95% purity. Analytical techniques like NMR and LC-MS validate structural integrity .

Q. How does the compound’s structural diversity influence its reactivity in foundational chemical reactions?

  • Methodological Answer : The compound’s reactivity is dictated by:
  • Electrophilic Sites : The chloro-methoxyphenyl group participates in nucleophilic substitutions (e.g., replacing Cl with amines or thiols under basic conditions) .
  • Hydroxy-Trifluoropropyl Moiety : The hydroxyl group is susceptible to oxidation (e.g., using KMnO₄ to form ketones) or acetylation, while the CF₃ group stabilizes adjacent carbocations, enabling Friedel-Crafts-like reactions .
    Reaction monitoring via TLC and spectroscopic tracking (FTIR for functional group changes) is recommended.

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for selective functionalization of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to map reaction pathways, identifying transition states and energy barriers for substitutions or oxidations. Software like Gaussian or ORCA can predict regioselectivity .
  • Machine Learning : Train models on existing reaction datasets (e.g., PubChem reactions) to recommend solvent systems or catalysts. For example, predicting DMSO as optimal for SNAr reactions due to its polarity .
  • Validation : Cross-reference computational predictions with experimental kinetics (e.g., time-resolved UV-Vis spectroscopy) to refine models .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Dose-Response Profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines) under standardized conditions. Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .
  • Target Identification : Employ SPR (Surface Plasmon Resonance) or thermal shift assays to identify binding partners (e.g., enzymes like topoisomerases or kinases). Conflicting data may arise from off-target interactions .
  • Metabolomic Studies : Use LC-MS/MS to track metabolite formation in different cell types, clarifying mechanism variations .

Q. How can the compound’s enantiomeric purity impact its pharmacological profile, and what chiral separation methods are effective?

  • Methodological Answer :
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases for baseline separation. Monitor using circular dichroism detectors .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify one enantiomer, enabling kinetic resolution .
  • Pharmacodynamic Comparison : Test separated enantiomers in in vitro models (e.g., CYP450 inhibition assays) to correlate stereochemistry with efficacy/toxicity .

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